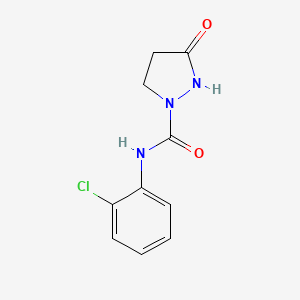![molecular formula C10H12N4O B3122933 1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 303994-92-5](/img/structure/B3122933.png)
1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
Übersicht
Beschreibung
“1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one” is a synthetic organic compound . It has a molecular formula of C10H12N4O and a molecular weight of 204.23 g/mol .
Molecular Structure Analysis
The molecular structure of “1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one” consists of a pyrazolone ring attached to a diazenyl group and a methylphenyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of “1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one” can be found in specific databases .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound’s unique structure and functional groups make it a promising candidate for drug discovery. Researchers have explored its potential as an antiviral, antibacterial, and anticancer agent. By modifying its chemical structure, scientists aim to enhance its bioactivity and selectivity against specific diseases .
Anti-HIV Activity
The 1,2,3-triazole moiety, present in this compound, has been utilized in the development of anti-HIV drugs. Researchers investigate its interactions with viral enzymes and cellular receptors, aiming to inhibit viral replication and improve patient outcomes .
Antitubercular Agents
Tuberculosis remains a global health challenge. Compounds like 1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one have shown promise as antitubercular agents. Their mechanism of action involves disrupting essential pathways in Mycobacterium tuberculosis, the causative agent of TB .
Photodynamic Therapy (PDT)
In PDT, light-sensitive compounds generate reactive oxygen species upon exposure to light. Researchers explore the use of this compound in PDT for cancer treatment. By targeting tumor cells selectively, PDT minimizes damage to healthy tissues .
Organic Synthesis and Catalysis
The compound’s diazenyl group can participate in various chemical reactions. Researchers employ it as a catalyst or reagent in organic synthesis, enabling the formation of complex molecules. Its versatility contributes to the development of novel materials and pharmaceuticals .
Coordination Chemistry
The pyrazolone scaffold allows coordination with metal ions. Researchers investigate its behavior in metal complexes, exploring applications in catalysis, sensors, and materials science. The resulting coordination compounds exhibit diverse properties and reactivity .
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)diazenyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8-2-4-9(5-3-8)11-13-14-7-6-10(15)12-14/h2-5H,6-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGBGMRXIKWXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NN2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxy-1-propanamine](/img/structure/B3122853.png)
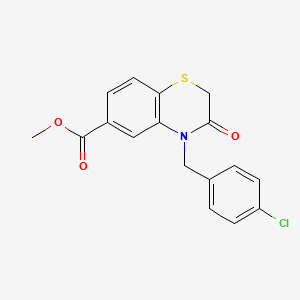
![methyl 3-oxo-4-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate](/img/structure/B3122872.png)
![N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine](/img/structure/B3122877.png)
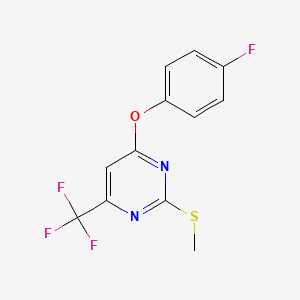
![N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B3122886.png)
![N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B3122894.png)
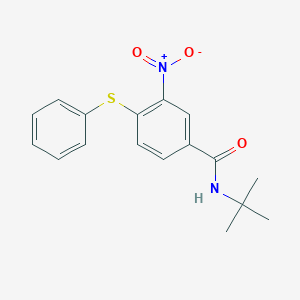
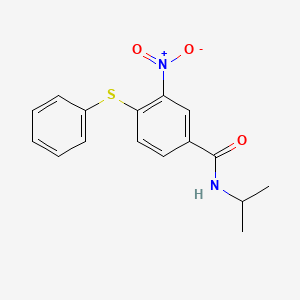
![5-(Tert-butyl)-2-{[4-(trifluoromethyl)benzyl]oxy}isophthalonitrile](/img/structure/B3122914.png)
![N-[(dimethylamino)methylene]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3122925.png)
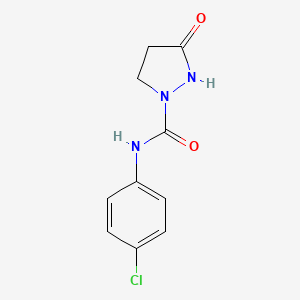
![1-[2-(4-methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3122941.png)
